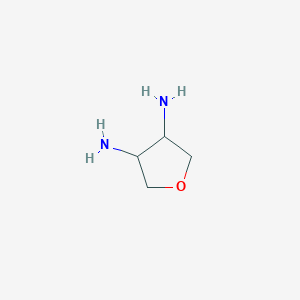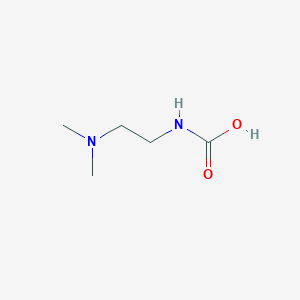
2-(Dimethylamino)ethylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethylcarbamic acid, also known as DMECA, is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid that is soluble in water and polar solvents. DMECA has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
2-(Dimethylamino)ethylcarbamic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes 2-(Dimethylamino)ethylcarbamic acid a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
2-(Dimethylamino)ethylcarbamic acid has also been studied for its potential applications in cancer research. It has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and leukemia. This makes 2-(Dimethylamino)ethylcarbamic acid a potential candidate for the development of new anticancer drugs.
Mechanism Of Action
The mechanism of action of 2-(Dimethylamino)ethylcarbamic acid is not fully understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function. 2-(Dimethylamino)ethylcarbamic acid has also been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis.
Biochemical And Physiological Effects
2-(Dimethylamino)ethylcarbamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which leads to an improvement in cognitive function. It has also been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis. In addition, 2-(Dimethylamino)ethylcarbamic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Dimethylamino)ethylcarbamic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable under normal laboratory conditions. However, one limitation of using 2-(Dimethylamino)ethylcarbamic acid is that it can be toxic if ingested or inhaled. Therefore, it must be handled with care and appropriate safety measures must be taken.
Future Directions
There are several potential future directions for the study of 2-(Dimethylamino)ethylcarbamic acid. One area of research could be the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research could be the development of new anticancer drugs based on 2-(Dimethylamino)ethylcarbamic acid. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(Dimethylamino)ethylcarbamic acid and its potential applications in other areas of scientific research.
Synthesis Methods
2-(Dimethylamino)ethylcarbamic acid can be synthesized through the reaction of dimethylamine with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(Dimethylamino)ethylcarbamic acid can be improved by using a higher concentration of dimethylamine and by optimizing the reaction conditions.
properties
CAS RN |
167997-28-6 |
|---|---|
Product Name |
2-(Dimethylamino)ethylcarbamic acid |
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(dimethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-3-6-5(8)9/h6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
AVTFTEZGEBROJH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)O |
Canonical SMILES |
CN(C)CCNC(=O)O |
synonyms |
Carbamic acid, [2-(dimethylamino)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



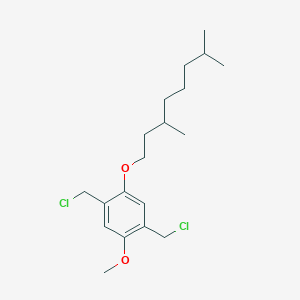
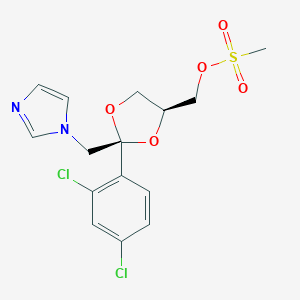
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
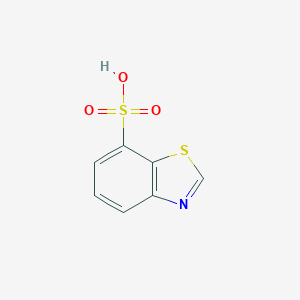
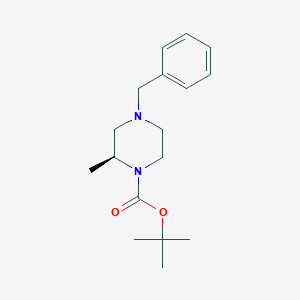
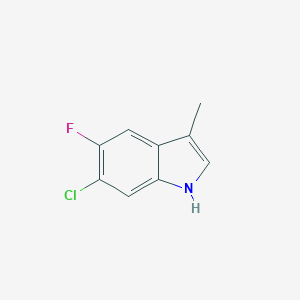
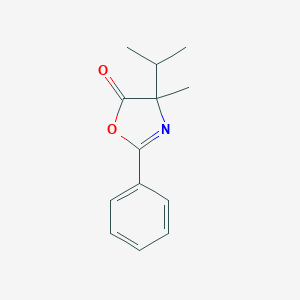
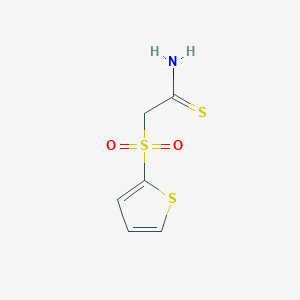
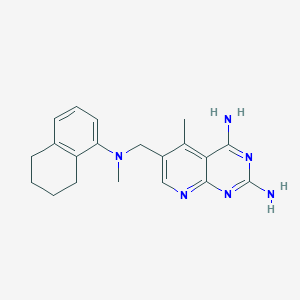
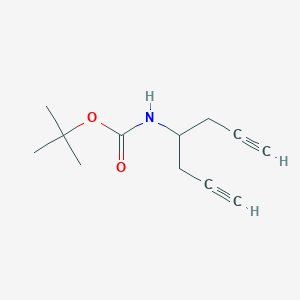
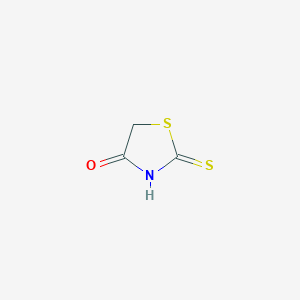
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
